Precision Structural Characterization of 5-(N-BOC-Amino)-8-bromoquinoline
Precision Structural Characterization of 5-(N-BOC-Amino)-8-bromoquinoline
Executive Summary
This technical guide details the structural elucidation and synthetic validation of 5-(tert-butoxycarbonylamino)-8-bromoquinoline , a critical intermediate in the development of kinase inhibitors and antimalarial scaffolds. The simultaneous presence of an electron-withdrawing bromine at C8 and a protected amine at C5 creates a unique electronic push-pull system that complicates standard NMR assignment.[1]
This document provides a self-validating analytical workflow, moving from synthetic regiocontrol to definitive spectroscopic proof using orthogonal 1D/2D NMR and Mass Spectrometry.
Synthetic Context & Regiochemical Control
To understand the structure, one must first validate the synthetic origin. The regiochemistry is established early in the synthesis, relying on the directing effects of the quinoline nitrogen and the pre-existing bromine.
The Synthetic Pathway
The synthesis exploits the protonation of the quinoline nitrogen in superacidic media (
Figure 1: Synthetic workflow establishing the regiochemical origin of the 5,8-substitution pattern.
Multi-Modal Elucidation Strategy
The primary challenge is distinguishing the target from potential regioisomers (e.g., 8-amino-5-bromoquinoline or 6-substituted variants). The following analytical cascade provides definitive proof.
A. Mass Spectrometry (Isotopic Signature)
Before NMR analysis, the presence of bromine must be confirmed via its characteristic isotopic abundance.
-
Method: LC-MS (ESI+).[1]
-
Diagnostic Signal: The molecular ion
will appear as a doublet with a 1:1 intensity ratio separated by 2 mass units. -
Calculated Mass (
):- isotopologue: ~323.03 Da
- isotopologue: ~325.03 Da
-
Interpretation: A 1:1 ratio confirms the presence of exactly one bromine atom.[1]
B. 1H NMR Spectroscopy (Assignment & Coupling)
The 1H NMR spectrum in
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic | |
| H2 | 8.90 – 9.00 | dd | Deshielded by adjacent Nitrogen; typical quinoline H2.[2] | |
| H4 | 8.40 – 8.50 | dd | Deshielded; peri-position to C5 substituent. | |
| H3 | 7.50 – 7.60 | dd | Shielded relative to H2/H4. | |
| H7 | 7.80 – 7.90 | d | Ortho to Br (C8). Br is electron-withdrawing (inductive), deshielding H7.[1] | |
| H6 | 7.40 – 7.50 | d | Ortho to N-Boc (C5). N-Boc is electron-donating (resonance), shielding H6.[1] | |
| NH | 9.00 – 9.50 | br s | - | Exchangeable proton; downfield due to amide nature.[1] |
| BOC | 1.50 – 1.55 | s | - | Characteristic tert-butyl singlet (9H).[1] |
Key Structural Proof: The benzene ring protons (H6 and H7) must appear as two doublets with an ortho-coupling constant (~8 Hz). If the substitution were 5,7- or 6,8-, meta-coupling (~2 Hz) would be observed.
C. 2D NMR: The "Smoking Gun" for Regiochemistry
To definitively prove the amine is at C5 and not C8, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
-
Hypothesis: If the N-Boc group is at C5, the amide NH or the Boc-methyls are spatially close to H4 (the peri-proton).
-
Observation: A strong NOE cross-peak between the Boc-NH signal and the H4 doublet.
-
Counter-Proof: If the amine were at C8, the NH would be close to H7, not H4.
Figure 2: NOE correlation strategy. The interaction between NH-Boc and H4 confirms the C5 substitution.
Experimental Protocols
Step 1: Nitration of 8-Bromoquinoline[1][3]
-
Reagents: 8-Bromoquinoline (1.0 eq),
(fuming), . -
Protocol:
-
Dissolve 8-bromoquinoline in conc.
at 0°C. -
Add fuming
dropwise, maintaining temperature <5°C to prevent over-nitration. -
Stir at ambient temperature for 2 hours.
-
Pour onto crushed ice. The product, 5-nitro-8-bromoquinoline , precipitates as a yellow solid.[1]
-
Filter, wash with water, and recrystallize from ethanol if necessary.[1]
-
Checkpoint: Verify MS (M+ doublet) and disappearance of starting material.[1]
-
Step 2: Reduction to 5-Amino-8-bromoquinoline[1]
-
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.
-
Protocol:
-
Suspend 5-nitro-8-bromoquinoline in 50% EtOH/AcOH.
-
Add Fe powder (5 eq) in portions at 60°C.
-
Reflux for 2 hours (color change from yellow to dark).
-
Filter through Celite to remove iron residues.[1]
-
Neutralize filtrate with
and extract with Ethyl Acetate.[1] -
Checkpoint: The amine is air-sensitive; proceed immediately to protection or store under Argon.[1]
-
Step 3: N-Boc Protection[1]
-
Reagents: 5-Amino-8-bromoquinoline,
(1.2 eq), (2.0 eq), DMAP (cat.), DCM. -
Protocol:
References
-
Regioselectivity of Quinoline Nitration
-
Boc Protection Protocols
-
Spectral Data & Characterization
Sources
- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
